

An In-depth Technical Guide to Scandium Hydroxide (CAS No. 17674-34-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Scandium hydroxide

Cat. No.: B097413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **scandium hydroxide** ($\text{Sc}(\text{OH})_3$), a key inorganic compound with the CAS number 17674-34-9. It details the physicochemical properties, synthesis methodologies, and significant applications of **scandium hydroxide**, with a particular focus on its role as a precursor in the manufacturing of advanced materials such as catalysts and ceramics for solid oxide fuel cells (SOFCs). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data summaries, and visual representations of key processes to facilitate a deeper understanding and application of this versatile compound.

Physicochemical Properties

Scandium hydroxide is a white, amorphous or crystalline solid that is sparingly soluble in water.^[1] It exhibits amphoteric properties, reacting with both acids and strong bases.^[2] The key physicochemical properties of **scandium hydroxide** are summarized in the table below.

Property	Value
CAS Number	17674-34-9
Chemical Formula	Sc(OH)_3
Molecular Weight	95.977 g/mol [1]
Appearance	White powder [1]
Density	2.65 g/cm ³ [1]
Solubility in Water	0.0279 mol/L; ages to ScO(OH) with a much lower solubility of 0.0008 mol/L. [1]
Solubility Product (K _{sp})	2.22×10^{-31} [1]
Thermal Decomposition	Decomposes to scandium oxide (Sc_2O_3) upon heating.
Amphoteric Nature	Reacts with acids to form scandium salts and with strong bases to form scandates (e.g., $[\text{Sc(OH)}_6]^{3-}$). [2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **scandium hydroxide**, as well as its application in the preparation of advanced materials.

Synthesis of Scandium Hydroxide

Scandium hydroxide is typically synthesized through precipitation from an aqueous solution of a scandium salt using a base. The properties of the resulting **scandium hydroxide** can be influenced by the choice of precursor, precipitating agent, pH, and temperature.

This protocol describes the synthesis of **scandium hydroxide** from scandium chloride hexahydrate.

Step	Procedure
1	Prepare a 0.1 M solution of scandium chloride hexahydrate ($\text{ScCl}_3 \cdot 6\text{H}_2\text{O}$) in deionized water.
2	While stirring vigorously, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise to the scandium chloride solution until the pH of the mixture reaches 8-9.
3	Continue stirring the resulting white suspension at room temperature for 1 hour to ensure complete precipitation.
4	Isolate the scandium hydroxide precipitate by centrifugation or vacuum filtration.
5	Wash the precipitate several times with deionized water to remove any residual ions.
6	Dry the purified scandium hydroxide in an oven at 80-100 °C to a constant weight.

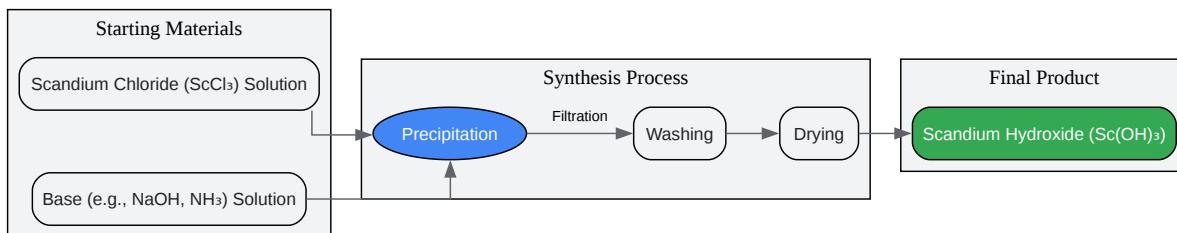
This method yields scandium oxyhydroxide, a direct precursor to **scandium hydroxide** and scandium oxide, with controlled particle size.[\[3\]](#)

Step	Procedure
1	Dissolve scandium chloride hexahydrate ($\text{ScCl}_3 \cdot 6\text{H}_2\text{O}$) in deionized water to form a solution.
2	Adjust the pH of the solution to a value between 7 and 9 by the dropwise addition of a 10% NaOH solution at room temperature. ^[3]
3	Reflux the resulting solution at 100 °C for a specified duration (e.g., 4 hours) to control the particle size of the ScOOH nanoparticles. ^[3]
4	Dialyze the suspension in water to remove salts, yielding a stable sol of ScOOH . ^[4]
5	Dry the sol at 100 °C to obtain ScOOH powder. This can be further calcined to produce scandium oxide. ^[3]

Thermal Analysis

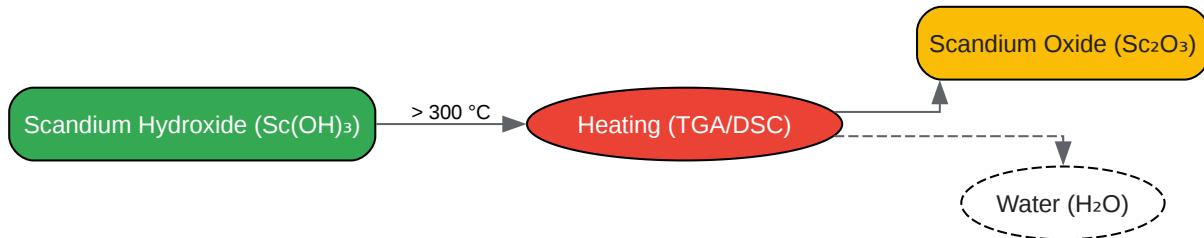
The thermal decomposition of **scandium hydroxide** to scandium oxide is a critical step in many of its applications. This process is typically characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

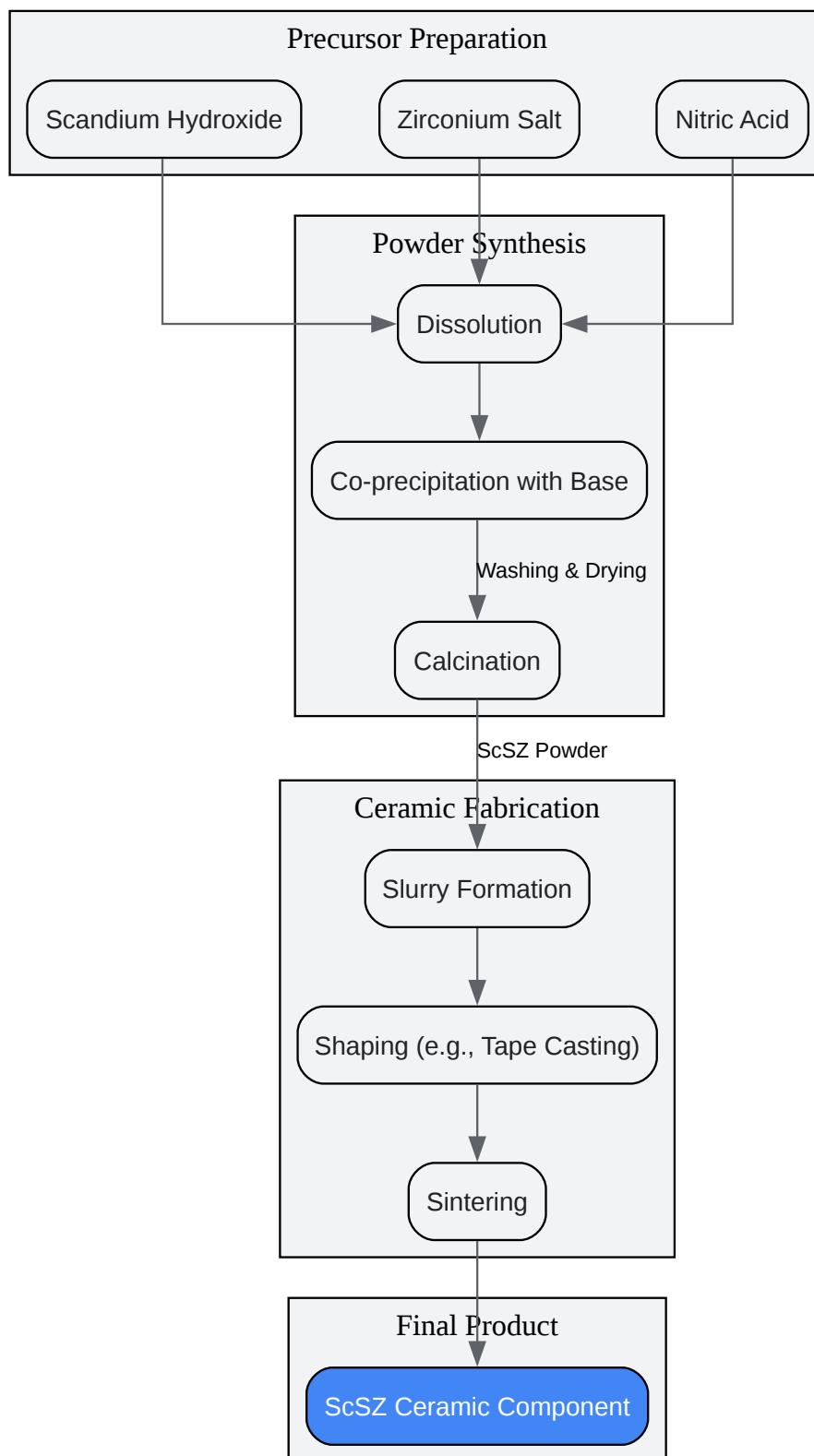
Parameter	Value/Description
Instrument	Simultaneous Thermal Analyzer (TGA/DSC)
Sample Mass	5-10 mg
Atmosphere	Air or an inert gas (e.g., Nitrogen)
Heating Rate	10 °C/min
Temperature Range	Room temperature to 1000 °C
Expected Events	<p>- Endothermic peak below 200 °C corresponding to the loss of adsorbed water. - A significant weight loss and endothermic event between 300 °C and 500 °C, corresponding to the dehydration of Sc(OH)_3 or ScOOH to Sc_2O_3.</p> <p>[3]</p>


Application in Ceramics: Preparation of Scandia-Stabilized Zirconia (ScSZ)

Scandium hydroxide is a key precursor for the synthesis of scandia-stabilized zirconia (ScSZ), a high-performance electrolyte material for solid oxide fuel cells (SOFCs).[\[5\]](#)

Step	Procedure
1	Prepare an aqueous solution of a zirconium salt (e.g., zirconium nitrate) and a scandium salt (e.g., scandium nitrate, or scandium hydroxide dissolved in nitric acid).[5]
2	Co-precipitate a scandium-zirconium composite hydroxide by adding a base (e.g., ammonia solution) until a pH of ~9 is reached.
3	Filter, wash, and dry the composite hydroxide precipitate.
4	Calcine the dried powder at a temperature typically between 600 °C and 1000 °C to form the ScSZ powder.[5]
5	The resulting ScSZ powder can then be processed into ceramic components through techniques such as tape casting or pressing, followed by sintering at high temperatures (e.g., 1200-1600 °C).[5]


Visualizations


The following diagrams, generated using the DOT language, illustrate key workflows and relationships related to **scandium hydroxide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **scandium hydroxide** via precipitation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scandium hydroxide | ENvironmental inFormation [enfo.hu]
- 2. Scandium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Scandium Hydroxide (CAS No. 17674-34-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097413#scandium-hydroxide-cas-number-17674-34-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com